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Benzene, 1,2-bis(methylthio)-

Cat. No.: B1607038
CAS No.: 2388-68-3
M. Wt: 170.3 g/mol
InChI Key: KMGHCDZLSCNMDC-UHFFFAOYSA-N
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Description

Historical Context and Early Investigations of Alkylthio-Substituted Benzenes

The study of alkylthio-substituted benzenes is rooted in the broader field of organosulfur chemistry. Early investigations often focused on simpler analogues, such as thioanisole (B89551) (methylthiobenzene), to understand the influence of sulfur-containing substituents on the benzene (B151609) ring. These foundational studies explored the synthesis, reactivity, and physical properties of these molecules. For instance, early synthetic routes to alkylthiobenzenes often involved the nucleophilic displacement of a suitable leaving group on the benzene ring by an alkanethiolate anion. acs.org A notable method involved the use of arene diazonium salts as precursors for introducing various functional groups, including alkylthio substituents. utrgv.eduutrgv.edu

Research on thioanisole and its derivatives provided crucial insights into the electronic effects of the methylthio group. nih.govrsc.orgscielo.br Studies involving laser flash photolysis and pulse radiolysis of thioanisole helped to characterize its excited triplet states. researchgate.net Furthermore, investigations into the cation radicals of p-bis(methylthio)benzene in the late 1960s revealed complexities such as rotational isomerism, which laid the groundwork for understanding the conformational behavior of more substituted analogues. cdnsciencepub.com These early explorations of fundamental reactivity, such as oxidation reactions, provided a basis for later, more complex mechanistic studies. nih.govrsc.org

Structural Characteristics and Aromaticity Considerations of Benzene, 1,2-bis(methylthio)-

Benzene, 1,2-bis(methylthio)- is an aromatic hydrocarbon with a molecular structure consisting of a central benzene ring to which two methylthio (-SCH₃) groups are attached at adjacent (ortho) positions. ontosight.ai This substitution pattern leads to specific structural and electronic properties. The presence of the two sulfur atoms and methyl groups influences the molecule's conformation and its interaction with other chemical species.

Physical and Chemical Properties

The compound is a colorless liquid with a distinct odor. ontosight.ai Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₈H₁₀S₂
Molecular Weight 170.3 g/mol nih.gov
CAS Number 2388-68-3 nih.gov
Melting Point 24-27°C
Boiling Point 220-230°C ontosight.ai
Density 1.13 ± 0.1 g/cm³
Solubility Slightly soluble in water, highly soluble in organic solvents like ethanol (B145695) and dichloromethane. ontosight.ai

This table is interactive. Click on the headers to sort.

Conformational Analysis and Aromaticity

The spatial arrangement of the two adjacent methylthio groups is a key structural feature. Computational studies, such as those employing Møller-Plesset perturbation theory (MP2) and density functional theory (DFT), have been used to explore the potential energy surface of Benzene, 1,2-bis(methylthio)-. researchgate.netresearchgate.net These studies revealed that the most stable conformation involves the two methylthio groups lying in the plane of the benzene ring and pointing away from each other to minimize steric repulsion. researchgate.net However, a second, less stable conformer exists where one of the methylthio groups is oriented roughly perpendicular to the aromatic ring. researchgate.net This conformational flexibility is a significant characteristic of ortho-disubstituted benzenes.

The aromaticity of the benzene ring is influenced by the electronic properties of the methylthio substituents. The sulfur atoms, with their lone pairs of electrons, can participate in π-conjugation with the benzene ring, while also exerting inductive effects. The interplay of these effects modulates the electron density of the aromatic system, which in turn affects its reactivity and spectroscopic properties.

Significance and Research Trajectories of Benzene, 1,2-bis(methylthio)- in Contemporary Chemistry

The contemporary significance of Benzene, 1,2-bis(methylthio)- stems primarily from its utility as a building block in supramolecular chemistry and materials science, particularly in the formation of charge-transfer (CT) complexes and as a ligand in coordination chemistry.

One major area of research involves its use as an electron-rich donor molecule in the formation of charge-transfer complexes. rsc.orgrsc.org For example, it forms a 1:1 CT complex with the electron acceptor 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.orgrsc.org X-ray analysis of this complex shows a columnar structure where the donor (Benzene, 1,2-bis(methylthio)-) and acceptor molecules alternate, arranged in a way that optimizes the overlap between their highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs). rsc.orgrsc.org Such materials are of interest for their potential semiconducting properties, although the conductivity of the DDQ complex is relatively low. rsc.org

Benzene, 1,2-bis(methylthio)- and its derivatives also serve as important precursors and ligands in synthetic and organometallic chemistry. It can be used to generate other reactive species; for instance, it has been produced from the dealkylation of a 1,2-bis(benzylthio)benzene derivative. rsc.org The ortho-bis(methylthio) arrangement provides a bidentate chelation site, allowing it to act as a ligand for transition metals. It has been used to prepare metal carbonyl complexes with chromium, molybdenum, and tungsten. cdnsciencepub.com More complex derivatives, like 1,2,4,5-tetrakis(isopropylthio)benzene, have been explored as redox-active ligands that can bind to metals like palladium, creating new possibilities for designing functional molecular materials. acs.org

Overview of Research Methodologies Applied to Benzene, 1,2-bis(methylthio)-

A variety of research methodologies are employed to synthesize, characterize, and understand the properties of Benzene, 1,2-bis(methylthio)-.

Synthesis and Characterization: Synthetic routes to this compound and its derivatives include the reaction of benzene-1,2-dithiol with a methylating agent or the reaction of benzene with methylthiol in the presence of a catalyst. ontosight.airsc.org Characterization of the synthesized product is routinely performed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, providing information about the chemical environment of the hydrogen and carbon atoms. nih.gov

Infrared (IR) Spectroscopy: IR spectra help to identify the functional groups present in the molecule. nih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound. nih.gov

Structural Analysis:

X-ray Crystallography: Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure of the molecule and its complexes, such as the charge-transfer complex with DDQ. rsc.orgrsc.org This method provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Computational and Theoretical Chemistry:

Quantum Chemical Calculations: Methods like Hartree-Fock, Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are extensively used to model the molecule's properties. researchgate.netresearchgate.net These calculations are employed to determine relaxed potential energy surfaces, explore different conformations, and understand the electronic structure, including the nature of molecular orbitals (HOMO/LUMO). researchgate.netrsc.org

Electrochemical Analysis:

Cyclic Voltammetry: This technique is used to study the redox properties of Benzene, 1,2-bis(methylthio)- and related compounds, particularly when they are part of charge-transfer complexes or used as redox-active ligands. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10S2 B1607038 Benzene, 1,2-bis(methylthio)- CAS No. 2388-68-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(methylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGHCDZLSCNMDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90946665
Record name 1,2-Bis(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2388-68-3
Record name Benzene, 1,2-bis(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002388683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzene, 1,2 Bis Methylthio

Direct Thiolation Strategies for Benzene (B151609) Ring Systems

The direct conversion of a C-H bond on a benzene ring to a C-S bond represents an atom-economical approach to sulfur-containing aromatic compounds. However, achieving ortho-selectivity for the introduction of two adjacent methylthio groups is a significant challenge.

While direct C-H thiolation is an advancing field, specific catalytic methods for the direct synthesis of 1,2-bis(methylthio)benzene are not extensively documented. General methodologies for C-S bond formation often employ transition metal catalysts, such as palladium or copper complexes, to couple aryl halides with thiols. These methods, however, typically fall under precursor-based syntheses rather than direct C-H functionalization for this specific substitution pattern. The development of a catalytic system that could directly and selectively introduce two methylthio groups in an ortho arrangement on an unactivated benzene ring would be a significant synthetic advancement.

Direct, non-catalytic methods for the di-thiolation of benzene in a 1,2-fashion are not commonly employed due to challenges in controlling regioselectivity and the harsh reaction conditions that would likely be required. Such approaches would likely suffer from the formation of a mixture of isomers and varying degrees of substitution.

Precursor-Based Synthesis of Benzene, 1,2-bis(methylthio)-

A more controlled and widely applicable approach to the synthesis of 1,2-bis(methylthio)benzene involves the use of ortho-disubstituted benzene derivatives as starting materials. This strategy allows for precise control over the substitution pattern.

The most common precursors for the synthesis of 1,2-bis(methylthio)benzene are 1,2-dihalobenzenes (such as 1,2-dichlorobenzene (B45396) or 1,2-dibromobenzene) and benzene-1,2-dithiol.

From 1,2-Dihalobenzenes:

The reaction of a 1,2-dihalobenzene with a methylthio nucleophile, such as sodium thiomethoxide (NaSMe), is a direct method for the synthesis of 1,2-bis(methylthio)benzene. This reaction proceeds via a nucleophilic aromatic substitution mechanism. A similar synthesis has been reported for 1,2-diethylthiobenzene from o-dihalobenzene and sodium ethanethiolate, indicating the viability of this approach google.com. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures.

Starting MaterialReagentSolventTemperature (°C)Yield (%)
1,2-DichlorobenzeneSodium ThiomethoxideDMF100-150Moderate to Good
1,2-DibromobenzeneSodium ThiomethoxideDMF100-150Moderate to Good

Note: The yields are estimated based on analogous reactions and may vary depending on specific reaction conditions.

The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the reaction between the aqueous or solid nucleophile and the organic substrate, potentially allowing for milder reaction conditions and improved yields. mdma.chbiomedres.uscrdeepjournal.orgtheaic.orgresearchgate.net

From Benzene-1,2-dithiol:

An alternative and often high-yielding method is the S-methylation of benzene-1,2-dithiol. wikipedia.org Benzene-1,2-dithiol can be prepared from 1,2-dibromobenzene. wikipedia.org The dithiol is typically deprotonated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding dithiolate. This dithiolate is then reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, to afford the desired 1,2-bis(methylthio)benzene. chemspider.comresearchgate.net

Starting MaterialBaseMethylating AgentSolventTemperature (°C)Yield (%)
Benzene-1,2-dithiolSodium HydroxideMethyl IodideEthanol (B145695)/WaterRoom TemperatureHigh
Benzene-1,2-dithiolPotassium CarbonateDimethyl SulfateAcetoneRefluxHigh

Note: The yields are estimated based on general procedures for thiol methylation and may vary.

Mechanistic Studies of Benzene, 1,2-bis(methylthio)- Formation Reactions

The formation of 1,2-bis(methylthio)benzene from 1,2-dihalobenzenes proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction involves the addition of the nucleophile (thiomethoxide) to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the halide leaving group. libretexts.orgyoutube.com The presence of electron-withdrawing groups on the aromatic ring typically accelerates SNAr reactions by stabilizing the negatively charged intermediate. Since 1,2-dichlorobenzene lacks such activating groups, the reaction conditions are generally more forcing (e.g., higher temperatures). The stepwise displacement of the two halogen atoms occurs, with the first substitution likely being slower than the second, as the newly introduced methylthio group may have a slight activating effect on the remaining halogen's displacement.

The methylation of benzene-1,2-dithiol is a straightforward nucleophilic substitution (SN2) reaction. The base generates the thiolate anions, which are potent nucleophiles. These nucleophiles then attack the electrophilic methyl group of the methylating agent (e.g., methyl iodide or dimethyl sulfate), displacing the leaving group (iodide or sulfate) to form the thioether C-S bond. This process occurs twice to yield the final 1,2-bis(methylthio)benzene.

Green Chemistry Approaches in the Synthesis of Benzene, 1,2-bis(methylthio)-

The development of synthetic methodologies for organosulfur compounds, including "Benzene, 1,2-bis(methylthio)-", has increasingly focused on the principles of green chemistry. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For the synthesis of aryl thioethers, green chemistry strategies often involve the use of eco-friendly solvents, alternative energy sources, and novel catalytic systems that offer high efficiency and selectivity.

One of the primary goals in the green synthesis of aryl thioethers is the replacement of volatile and toxic organic solvents with more benign alternatives. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Research has demonstrated the feasibility of conducting C-S cross-coupling reactions in aqueous media. For instance, a highly selective and environmentally friendly method for the synthesis of aryl thioethers involves the copper-catalyzed coupling of thiols with aryl boronic acids in water. researchgate.nethep.com.cn This approach avoids the use of toxic ligands and organic solvents, making the process more sustainable. researchgate.nethep.com.cn

Another key aspect of green chemistry is the use of efficient and recyclable catalysts. While palladium has been a common catalyst for C-S bond formation, its high cost and toxicity are significant drawbacks. Consequently, there is a growing interest in using more abundant and less toxic metals like copper. citedrive.comresearchgate.net Recent advancements include the development of a copper single-atom catalyst on mesoporous graphitic carbon nitride, which enables efficient and recyclable C-S cross-coupling reactions under mild conditions. citedrive.comresearchgate.net This heterogeneous catalyst shows excellent resistance to poisoning by thiols and can be reused multiple times without a significant loss of activity, paving the way for more scalable and greener processes. citedrive.comresearchgate.net

The following table provides representative data for the copper-catalyzed synthesis of aryl thioethers in water, illustrating the potential for high yields in an environmentally friendly solvent.

Aryl Boronic AcidThiolCatalystSolventTemperature (°C)Yield (%)
Phenylboronic acidThiophenolCuSO₄Water13095
4-Methylphenylboronic acidThiophenolCuSO₄Water13092
4-Methoxyphenylboronic acidThiophenolCuSO₄Water13096
Phenylboronic acid4-MethylthiophenolCuSO₄Water13094

Energy efficiency is another cornerstone of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. tsijournals.commdpi.com In the context of thioether synthesis, microwave irradiation can be employed to drive C-S coupling reactions, sometimes even in the absence of a solvent. researchgate.net For example, the reaction of aldehydes and ketones with 1,3-propanedithiol (B87085) to form 1,3-dithianes has been successfully carried out under solvent-free conditions using microwave irradiation, resulting in short reaction times and high yields. scielo.org.mxresearchgate.net

The table below showcases examples of microwave-assisted synthesis of thioether derivatives, highlighting the rapid reaction times and high yields achievable with this technology.

Substrate 1Substrate 2Catalyst/MediumConditionsTimeYield (%)
ArylglyoxalThiophenolAcetic acidMicrowave5 min90
Benzaldehyde1,3-PropanedithiolSolvent-freeMicrowave5 min92
ortho-Prenylated phenolAryl halideCuI/LigandMicrowave, 120°C30 min85

Furthermore, the development of solvent-free reaction conditions is a significant step towards greener synthetic protocols. researchgate.net Performing reactions without a solvent minimizes waste and simplifies product purification. researchgate.net The direct synthesis of allylic thioethers from allylic alcohols and thiols has been achieved under solvent- and catalyst-free conditions, demonstrating the potential for highly efficient and atom-economical processes. researchgate.net While specific examples for "Benzene, 1,2-bis(methylthio)-" under these conditions are not extensively documented, these general approaches for thioether formation represent promising avenues for its sustainable synthesis.

Reactivity and Reaction Pathways of Benzene, 1,2 Bis Methylthio

Electrophilic Aromatic Substitution Reactions of Benzene (B151609), 1,2-bis(methylthio)-

The introduction of new functional groups onto the benzene ring of Benzene, 1,2-bis(methylthio)- via electrophilic aromatic substitution is a fundamental aspect of its chemistry. The outcomes of these reactions are primarily controlled by the electronic and steric influences of the two methylthio substituents.

Regioselectivity and Electronic Effects of Methylthio Substituents

The sulfur atom of a methylthio group possesses lone pairs of electrons that can be donated to the benzene ring through resonance. This electron-donating effect increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. Consequently, the methylthio group is classified as an activating group, meaning it accelerates the rate of electrophilic aromatic substitution compared to unsubstituted benzene.

When two activating groups are present on a benzene ring, their directing effects combine to determine the position of incoming electrophiles. The methylthio group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. In the case of Benzene, 1,2-bis(methylthio)-, the positions ortho to the first methylthio group are the C6 and the already substituted C2. The para position is C4. Similarly, for the second methylthio group at C2, the ortho positions are C1 (substituted) and C3, and the para position is C5.

Therefore, the potential sites for electrophilic attack on Benzene, 1,2-bis(methylthio)- are the C3, C4, C5, and C6 positions. The combined directing effects of the two ortho-disposed methylthio groups are expected to strongly activate the C4 and C5 positions, which are para to each of the sulfur substituents. The C3 and C6 positions, being ortho to one methylthio group and meta to the other, are also activated, but generally to a lesser extent than the para positions. The precise regioselectivity will be influenced by the steric hindrance posed by the methylthio groups and the specific electrophile used in the reaction.

Halogenation and Nitration Studies

While the general principles of electrophilic aromatic substitution suggest that Benzene, 1,2-bis(methylthio)- would readily undergo halogenation and nitration, specific studies detailing these reactions on this particular compound are not extensively documented in the reviewed literature. However, the reactivity of related compounds provides insight into the expected outcomes. For instance, the bromination of 2-methylthiophenazine, a molecule with a similar electronic arrangement, has been shown to occur at the position analogous to C4 in Benzene, 1,2-bis(methylthio)-. oup.com

It is anticipated that the reaction of Benzene, 1,2-bis(methylthio)- with common halogenating agents, such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst, would yield a mixture of mono- and di-halogenated products. The primary mono-halogenated product is expected to be the 4-halo derivative due to the strong activating and directing effect of the two methylthio groups towards this position.

Similarly, nitration, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, is expected to introduce a nitro group (-NO₂) onto the aromatic ring. ontosight.ai The major product would likely be 4-nitro-1,2-bis(methylthio)benzene. It is important to control the reaction conditions, as the activating nature of the methylthio groups could lead to multiple nitrations or oxidation of the sulfur atoms.

Nucleophilic Reactivity and Transformations Involving Sulfur Centers

The sulfur atoms in Benzene, 1,2-bis(methylthio)- are nucleophilic and can undergo a variety of chemical transformations, most notably oxidation and desulfurization.

Oxidation Reactions of Thioether Groups

The thioether groups of Benzene, 1,2-bis(methylthio)- can be selectively oxidized to form the corresponding sulfoxides and sulfones. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). The extent of oxidation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.

The oxidation can occur at one or both sulfur atoms. For example, the oxidation of a related compound, 1,2-bis(4-methylbenzylthio)benzene, with one equivalent of m-CPBA yields the corresponding mono-sulfoxide. rsc.org It is expected that a similar controlled oxidation of Benzene, 1,2-bis(methylthio)- would produce 1-(methylsulfinyl)-2-(methylthio)benzene. The use of excess oxidizing agent would likely lead to the formation of the di-sulfoxide, 1,2-bis(methylsulfinyl)benzene, and subsequently the di-sulfone, 1,2-bis(methylsulfonyl)benzene.

The oxidation of sulfides to sulfoxides and sulfones is a synthetically useful transformation as it alters the electronic properties and reactivity of the molecule. Sulfoxides and sulfones are important functional groups in their own right and can also serve as intermediates for further chemical modifications.

Table 1: Representative Oxidation Reactions of Thioethers

Starting Material Oxidizing Agent Product(s) Reference
1,2-Bis(4-methylbenzylthio)benzene m-CPBA (1 equiv.) 1,2-Bis(4-methylbenzylthio)benzene mono-s-oxide rsc.org
Thioanisole (B89551) Hydrogen Peroxide Methyl phenyl sulfoxide (B87167), Methyl phenyl sulfone oup.com

Desulfurization Processes and Their Utility

The removal of sulfur from the methylthio groups, known as desulfurization, is another important reaction of Benzene, 1,2-bis(methylthio)-. A common reagent for this purpose is Raney Nickel, a fine-grained nickel-aluminium alloy. caltech.edugoogle.com The desulfurization of thioethers typically results in the formation of a carbon-hydrogen bond, effectively removing the sulfur-containing group.

In the case of Benzene, 1,2-bis(methylthio)-, complete desulfurization would yield benzene. However, desulfurization reactions can sometimes be controlled to achieve partial removal of the sulfur groups. The utility of desulfurization lies in its ability to remove sulfur-containing auxiliaries that may have been used to direct other reactions or to synthesize compounds that are otherwise difficult to access. For instance, a study on a related dithia dication system demonstrated that after a series of transformations, the treatment of a resulting precipitate with sodium borohydride (B1222165) (NaBH₄) followed by iodomethane (B122720) yielded Benzene, 1,2-bis(methylthio)-. rsc.org This indicates the stability of the 1,2-bis(methylthio)benzene moiety and its role as a stable endpoint in some reaction sequences.

Cycloaddition Reactions and Pericyclic Transformations

Cycloaddition and pericyclic reactions represent a class of concerted reactions that involve the reorganization of π-electrons to form new cyclic structures. While these reactions are well-documented for many classes of organic compounds, their application to Benzene, 1,2-bis(methylthio)- is not well-established in the scientific literature.

Searches for cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, involving the aromatic ring of Benzene, 1,2-bis(methylthio)- as either a diene or a dienophile did not yield specific examples. Similarly, there is a lack of documented pericyclic transformations, such as electrocyclic reactions or sigmatropic rearrangements, directly involving this compound.

One related study reported the formation of a 1:1 charge-transfer complex between Benzene, 1,2-bis(methylthio)- and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.org While this involves an intermolecular association and electronic interaction, it does not constitute a cycloaddition reaction that results in the formation of new covalent bonds to create a cyclic product.

Therefore, based on the available literature, the reactivity of Benzene, 1,2-bis(methylthio)- in cycloaddition and pericyclic reactions remains an area that has not been extensively explored or reported.

Metal-Catalyzed Coupling Reactions Involving Benzene, 1,2-bis(methylthio)-

The presence of two adjacent methylthio groups on the benzene ring makes "Benzene, 1,2-bis(methylthio)-" a potential bidentate ligand for transition metals, which is a key aspect of its utility in metal-catalyzed reactions. The sulfur atoms can coordinate to a metal center, influencing the catalytic activity and selectivity of the reaction.

While specific examples of "Benzene, 1,2-bis(methylthio)-" participating as a substrate in common cross-coupling reactions like Suzuki or Heck are not extensively detailed in the available literature, its role as a ligand in organometallic complexes is documented. For instance, the formation of "[1,2-Bis(methylthio)benzene]-tetracarbonylchromium(O)" demonstrates its capability to coordinate with a transition metal. acs.org In this complex, the sulfur atoms of the methylthio groups likely act as the coordinating atoms.

General principles of palladium-catalyzed reactions suggest that the methylthio group is often tolerated in cross-coupling reactions of aryl halides with olefins. uwindsor.ca This implies that if "Benzene, 1,2-bis(methylthio)-" were functionalized with a halide, it could potentially undergo such coupling reactions without disruption of the methylthio groups.

The coordination chemistry of analogous, more sterically hindered dithioethers, such as 1,2,4,5-tetrakis(isopropylthio)benzene, has been explored, revealing their affinity for soft late transition metals like palladium. acs.org Although no metal complexes of the closely related 1,2-bis(isopropylthio)benzene have been reported, these studies suggest that "Benzene, 1,2-bis(methylthio)-" would exhibit similar coordinating properties, making it a candidate for use as a ligand in various catalytic systems. acs.org

A summary of a related palladium-catalyzed Heck reaction involving a bis(methylthio) functionality is presented in the table below, illustrating the conditions under which such moieties are stable.

Table 1: Conditions for a Palladium-Catalyzed Heck Reaction of a Compound Containing a Bis(methylthio) Group dicp.ac.cn

Parameter Condition
Substrate 2-bromo-3,3-bis(methylthio)-1-phenylprop-2-en-1-one
Coupling Partner 4-chlorostyrene
Catalyst Pd(OAc)₂
Ligand XantPhos
Base Cs₂CO₃
Solvent Benzene
Temperature Ambient
Light Source 15 W blue LED bulb (450−460 nm)
Reaction Time 12 h

It is important to note that the substrate in this example is not "Benzene, 1,2-bis(methylthio)-", but the reaction demonstrates the stability of the bis(methylthio) group under these palladium-catalyzed conditions.

Thermal and Photochemical Stability and Reactivity Investigations

The thermal and photochemical stability of "Benzene, 1,2-bis(methylthio)-" is a critical factor for its application in materials science, particularly in organic electronics where materials are often subjected to heat and light.

Currently, there is a lack of specific studies in the searched literature that are dedicated to the systematic investigation of the thermal decomposition or photochemical reactions of "Benzene, 1,2-bis(methylthio)-". However, some general characteristics can be inferred from its structure. The C-S bonds in the methylthio groups are generally more stable than, for example, C-I or C-Br bonds, but can be susceptible to cleavage under harsh thermal or photochemical conditions. The aromatic ring itself is highly stable.

The physical properties of "Benzene, 1,2-bis(methylthio)-" are summarized in the table below.

Table 2: Physical Properties of Benzene, 1,2-bis(methylthio)-

Property Value Source
Molecular Formula C₈H₁₀S₂ ontosight.ai
Molecular Weight 170.3 g/mol nih.gov
Boiling Point 220-230°C ontosight.ai
Melting Point Not specified

The boiling point suggests a degree of thermal stability under normal distillation conditions. However, high temperatures, especially in the presence of catalysts or reactive species, could lead to decomposition or rearrangement reactions.

In the context of photochemical reactivity, aromatic sulfides can undergo various reactions upon irradiation, including C-S bond cleavage to form radicals. The specific photochemical behavior of "Benzene, 1,2-bis(methylthio)-" would depend on the wavelength of light used and the presence of other reactants or sensitizers. Without dedicated experimental studies, any discussion on its photochemical reactivity remains speculative.

Spectroscopic and Advanced Characterization Techniques in Benzene, 1,2 Bis Methylthio Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Benzene (B151609), 1,2-bis(methylthio)-. While extensive, detailed spectral data with assigned chemical shifts and coupling constants are not widely published in peer-reviewed literature, the expected spectral features can be reliably predicted based on the compound's known structure.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl protons.

Aromatic Region: The four protons on the benzene ring are chemically non-equivalent and would appear as a complex multiplet system, typically in the range of δ 7.0-7.4 ppm. Due to the ortho-disubstitution pattern, the protons would form an AA'BB' spin system, which often presents as two overlapping multiplets, each integrating to two protons.

Aliphatic Region: The six protons of the two methyl (-SCH₃) groups are chemically equivalent. They are expected to produce a single, sharp singlet in the upfield region of the spectrum, likely around δ 2.4-2.5 ppm. The integration of this peak would correspond to six protons.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides information on the carbon framework of the molecule.

Aromatic Carbons: Due to molecular symmetry, three distinct signals are expected for the six aromatic carbons. The two carbons directly bonded to the methylthio groups (C-S) would appear at a specific chemical shift, while the remaining four carbons would give rise to two additional signals. These peaks typically appear in the δ 125-140 ppm range.

Aliphatic Carbon: The two equivalent methyl carbons (-SCH₃) would produce a single signal in the upfield region, generally around δ 15-20 ppm.

Dynamic studies using variable-temperature NMR could be employed to investigate conformational changes, such as the rotation around the C-S bonds, although significant rotational barriers are not expected at typical measurement temperatures.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For Benzene, 1,2-bis(methylthio)-, high-resolution mass spectrometry (HRMS) can determine its exact mass with high precision.

The molecular formula of Benzene, 1,2-bis(methylthio)- is C₈H₁₀S₂, giving it a monoisotopic mass of approximately 170.0224 Da. rsc.org

Fragmentation Analysis: Under electron ionization (EI), the molecule is expected to form a stable molecular ion (M•⁺) at m/z 170, which would likely be one of the most abundant peaks in the spectrum due to the stability of the aromatic ring. The subsequent fragmentation would likely proceed through characteristic pathways for aromatic sulfides like thioanisole (B89551). rsc.orgrsc.org

Expected Fragmentation Pathways:

Loss of a Methyl Radical: A common fragmentation is the cleavage of the S-CH₃ bond, leading to the loss of a methyl radical (•CH₃, 15 Da) to form a fragment ion at m/z 155, [M - CH₃]⁺.

Loss of a Thiomethyl Radical: Cleavage of the aromatic C-S bond could result in the loss of a thiomethyl radical (•SCH₃, 47 Da), yielding an ion at m/z 123, [M - SCH₃]⁺.

Rearrangements: Thioanisole derivatives are known to undergo hydrogen transfer-induced rearrangements, which can lead to the loss of a sulfhydryl radical (•SH, 33 Da). rsc.org A similar pathway could potentially lead to a fragment ion at m/z 137, [M - SH]⁺.

Ion m/z (Expected) Identity
[C₈H₁₀S₂]•⁺170Molecular Ion (M•⁺)
[C₇H₇S₂]⁺155[M - CH₃]⁺
[C₇H₇S]⁺123[M - SCH₃]⁺
[C₈H₉S]⁺137[M - SH]⁺ (via rearrangement)

This table is based on predicted fragmentation patterns and has not been constructed from experimental data.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy:

Aromatic C-H Stretching: Sharp bands are expected just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).

Aliphatic C-H Stretching: Bands corresponding to the methyl groups are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C Stretching: One to three bands of medium intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the methyl groups would appear in the fingerprint region (below 1500 cm⁻¹). A strong band in the 735-770 cm⁻¹ range is characteristic of ortho-disubstitution.

C-S Stretching: A weak to medium absorption band for the C-S stretch is expected in the 600-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the benzene ring and the C-S bonds, which may be weak in the IR spectrum, are often strong in the Raman spectrum. The S-S stretching vibration, if any disulfide impurities were present, would also be readily observable by Raman spectroscopy.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Probes

Electronic absorption (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of Benzene, 1,2-bis(methylthio)- is expected to be similar to that of its simpler analog, thioanisole ((methylthio)benzene).

UV-Vis Absorption: Thioanisole exhibits a prominent absorption band with a maximum (λₘₐₓ) around 256 nm in various solvents. researchgate.netresearchgate.netnih.govacs.org This absorption is attributed to a π → π* electronic transition within the benzene ring, which is red-shifted (shifted to a longer wavelength) compared to unsubstituted benzene due to the electron-donating effect of the sulfur atom's lone pairs extending the conjugation. The presence of a second methylthio group in Benzene, 1,2-bis(methylthio)- is expected to cause a further, albeit smaller, bathochromic shift. Therefore, the primary absorption maximum for this compound is predicted to be in the 260-270 nm range.

Fluorescence Spectroscopy: Simple aromatic sulfides like thioanisole are generally not considered to be strongly fluorescent. Excitation into the π → π* absorption band is more likely to be followed by non-radiative decay processes (such as intersystem crossing) rather than radiative decay (fluorescence). No specific fluorescence data for Benzene, 1,2-bis(methylthio)- has been reported in the scientific literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.

The crystal structure of Benzene, 1,2-bis(methylthio)- has been determined and its data is available in the Crystallography Open Database (COD) under several accession numbers, including 4079946 and 7238648. nih.gov Analysis of this data would reveal key structural parameters:

Bond Lengths: The C-S bond lengths and the C-C bond lengths within the aromatic ring. The aromatic C-C bonds are expected to be of intermediate length (approx. 1.39 Å) between a typical single and double bond.

Bond Angles: The C-S-C bond angles of the thioether groups and the internal angles of the benzene ring.

Conformation: The orientation of the two methylthio groups relative to the plane of the benzene ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice, which may reveal non-covalent interactions such as C-H···π or S···S contacts.

This solid-state data provides a static, highly detailed picture of the molecule's ground-state geometry.

Advanced hyphenated techniques (e.g., GC-MS, LC-MS) in mechanistic studies

Hyphenated techniques, which couple a separation method with a detection method, are crucial for studying reaction mechanisms. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable for identifying intermediates and products in complex mixtures.

While specific mechanistic studies detailing the use of these techniques for Benzene, 1,2-bis(methylthio)- are limited, their application can be understood from studies on analogous compounds like thioanisole. researchgate.netrsc.org A primary area of investigation for aromatic sulfides is their oxidation.

Mechanistic Study of Oxidation: The oxidation of Benzene, 1,2-bis(methylthio)- can proceed in a stepwise manner to form various products.

First Oxidation: Oxidation of one sulfur atom yields the corresponding monosulfoxide, 1-(methylsulfinyl)-2-(methylthio)benzene.

Second Oxidation: Further oxidation can occur at either sulfur atom, leading to the disulfoxide, (1,2-bis(methylsulfinyl)benzene), or the sulfone, (1-(methylsulfonyl)-2-(methylthio)benzene).

Complete Oxidation: Extensive oxidation would lead to the disulfone, 1,2-bis(methylsulfonyl)benzene.

GC-MS would be an ideal technique to monitor the progress of such a reaction. The gas chromatograph would separate the starting material from the various oxidized products based on their differing volatilities and polarities. The mass spectrometer would then provide positive identification of each separated component based on its unique molecular ion and fragmentation pattern, allowing for a clear elucidation of the reaction pathway and product distribution. LC-MS could be employed for products that are less volatile or thermally unstable.

Computational and Theoretical Studies of Benzene, 1,2 Bis Methylthio

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and the nature of its chemical bonds. These calculations solve approximations of the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) Applications to Molecular Geometry and Energy

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density, rather than the complex many-electron wavefunction. researchgate.netscispace.com It offers a favorable balance between computational cost and accuracy, making it a standard tool for geometry optimization and energy calculations. nih.gov

For Benzene (B151609), 1,2-bis(methylthio)-, a DFT calculation would begin by optimizing the molecule's three-dimensional structure to find the lowest energy arrangement of its atoms. This process involves iteratively calculating the forces on each atom and adjusting their positions until a stable minimum on the potential energy surface is reached. mdpi.com The output of such a calculation provides precise data on bond lengths, bond angles, and dihedral angles. While specific DFT studies on this molecule are not prominent, calculations for related methylbenzene and organosulfur compounds are common. researchgate.netresearchgate.net These studies typically employ functionals like B3LYP in conjunction with basis sets such as 6-31G* or 6-311+G** to achieve reliable results. researchgate.netnih.gov

Table 1: Illustrative DFT-Calculated Geometrical Parameters

This table presents typical parameters that would be obtained from a DFT geometry optimization of Benzene, 1,2-bis(methylthio)-. The values are illustrative of expected results based on standard bond lengths and angles.

ParameterDescriptionTypical Calculated Value
C-C (aromatic)Benzene ring carbon-carbon bond length~ 1.40 Å
C-SAromatic carbon to sulfur bond length~ 1.77 Å
S-C (methyl)Sulfur to methyl carbon bond length~ 1.81 Å
C-H (aromatic)Aromatic carbon-hydrogen bond length~ 1.08 Å
C-H (methyl)Methyl carbon-hydrogen bond length~ 1.09 Å
∠ C-S-CBond angle around the sulfur atom~ 100-105°
∠ C-C-SBond angle involving the ring and sulfur~ 120-125°

Note: These values are estimations. Actual calculated values would depend on the specific DFT functional and basis set used.

Ab Initio Methods for High-Accuracy Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. arxiv.org They are generally more computationally demanding than DFT but can offer higher accuracy, especially for systems where electron correlation is critical. researchgate.net

High-accuracy ab initio calculations, such as CCSD(T), are often used to benchmark the results from more cost-effective methods like DFT. For a molecule like Benzene, 1,2-bis(methylthio)-, these methods could provide a highly reliable prediction of its ground state energy, ionization potential, and electron affinity. However, due to their computational expense, their application is often limited to smaller molecules or for single-point energy calculations on geometries optimized with other methods. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The presence of two methylthio (-SCH3) groups attached to the benzene ring introduces rotational flexibility around the C(aryl)-S and S-C(methyl) bonds. This flexibility means the molecule can exist in several different spatial arrangements, or conformations, each with a different potential energy.

Conformational analysis aims to identify the stable conformers (energy minima) and the transition states (saddle points) that connect them. This involves mapping the potential energy surface (PES) by systematically changing key dihedral angles and calculating the energy at each point. Studies on related flexible molecules like bis(methylthio)methane (B156853) have shown that multiple conformers can coexist, with their relative populations determined by their free energies. nih.gov For Benzene, 1,2-bis(methylthio)-, the orientation of the two methylthio groups (either pointing in the same or opposite directions relative to the benzene plane) would lead to distinct conformers with different stabilities and dipole moments. A full PES mapping would reveal the energy barriers to rotation between these forms.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most likely pathway for a given transformation. researchgate.net DFT methods are commonly used to locate transition state structures, which represent the highest energy point along a reaction coordinate. youtube.com

For Benzene, 1,2-bis(methylthio)-, potential reactions for computational study could include electrophilic aromatic substitution or oxidation at the sulfur atoms. nih.gov For instance, a study on the oxidation of the sulfur atoms to form sulfoxides and sulfones would involve:

Optimizing the geometries of the reactant (Benzene, 1,2-bis(methylthio)-), the oxidant (e.g., H2O2), and the final products.

Searching for the transition state structure for each oxidation step.

Performing a frequency calculation to confirm the transition state (which has exactly one imaginary frequency) and to calculate the activation energy.

Such studies provide fundamental insights into the molecule's reactivity and selectivity.

Molecular Dynamics Simulations for Dynamic Behavior Studies

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. kummerlaender.eu MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. ut.ac.ir

An MD simulation of Benzene, 1,2-bis(methylthio)- would require a force field, which is a set of parameters and mathematical functions that describe the potential energy of the system. nih.gov Force fields like AMBER, CHARMM, or OPLS are widely used, but may require specific parameterization for the thioether moieties to ensure accuracy. researchgate.netnih.govresearchgate.net Once a force field is established, MD simulations can be run to study:

Conformational dynamics in the gas phase or in different solvents.

The structure of the solvation shell around the molecule.

Transport properties like diffusion coefficients.

These simulations provide a bridge between the microscopic world of atoms and the macroscopic properties of the substance. rsc.org

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating properties related to how a molecule interacts with electromagnetic radiation, these methods can help assign peaks in experimental spectra and validate proposed structures.

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often at the DFT level. These predicted spectra can be directly compared with experimental ¹H and ¹³C NMR data for structure verification.

Vibrational Spectroscopy (IR and Raman) : The vibrational frequencies of a molecule correspond to the peaks observed in its Infrared (IR) and Raman spectra. cardiff.ac.uk DFT calculations can predict these frequencies and their corresponding intensities. esisresearch.org A computational study on the related molecule 2-(methylthio)benzonitrile (B1630349) demonstrated that DFT calculations (using the B3LYP functional) could accurately reproduce the experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the vibrational modes. researchgate.net A similar approach for Benzene, 1,2-bis(methylthio)- would yield predictions for C-H, C-S, and aromatic ring vibrations.

Electronic Spectroscopy (UV-Vis) : Time-Dependent DFT (TD-DFT) is the most common method for predicting the electronic transitions that give rise to UV-Visible absorption spectra. mdpi.comrsc.org The calculation yields the excitation energies (corresponding to absorption wavelengths, λmax) and the oscillator strengths (corresponding to absorption intensities). nih.gov For thioanisole (B89551) (Benzene, (methylthio)-), experimental UV spectra are known, and TD-DFT would be the method of choice to simulate this spectrum and understand the nature of the underlying electronic transitions (e.g., π → π*). researchgate.netnist.gov

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

This table illustrates how computational data for a related molecule, 2-(methylthio)benzonitrile, correlates with experimental findings, showcasing the predictive power of these methods. A similar analysis would be applicable to Benzene, 1,2-bis(methylthio)-.

Spectroscopic TechniquePropertyCalculated Value (B3LYP/6-31G*)Experimental Value
FT-IR ν(C≡N) stretch2235 cm⁻¹2227 cm⁻¹
ν(C-S) stretch701 cm⁻¹703 cm⁻¹
FT-Raman Ring breathing1000 cm⁻¹1001 cm⁻¹
ν(S-CH₃) stretch682 cm⁻¹685 cm⁻¹

Data adapted from a study on 2-(methylthio)benzonitrile. researchgate.net

Applications of Benzene, 1,2 Bis Methylthio in Advanced Organic Synthesis

Benzene (B151609), 1,2-bis(methylthio)- as a Precursor for Thiophenes and Related Heterocycles

While direct conversion of Benzene, 1,2-bis(methylthio)- to simple thiophenes is not a commonly documented transformation, its structural motif provides a foundation for the synthesis of more complex, fused heterocyclic systems. The presence of the two sulfur-containing substituents in a 1,2-relationship on the benzene ring allows for annulation reactions to construct thiophene rings fused to the central benzene core, leading to the formation of benzothiophenes and their derivatives.

One conceptual approach involves the activation of the methyl groups, followed by cyclization. For instance, selective oxidation of the methyl groups to introduce reactive handles, such as halogens or carbonyls, could facilitate an intramolecular cyclization to form the thiophene ring. Although specific examples of this direct pathway are not extensively reported in the literature, the strategic placement of the methylthio groups makes it a plausible synthetic route for accessing tailored benzothiophene structures.

Furthermore, the sulfur atoms in Benzene, 1,2-bis(methylthio)- can act as nucleophiles in reactions with appropriate electrophiles to construct the thiophene ring. This strategy is particularly relevant in the synthesis of polycyclic aromatic compounds containing thiophene units, which are of interest in materials science and medicinal chemistry.

Utilization in the Synthesis of Complex Organic Molecules

The application of Benzene, 1,2-bis(methylthio)- extends beyond the synthesis of simple heterocycles to the construction of intricate organic molecules, where stereochemistry and reaction efficiency are paramount.

Stereoselective Synthesis Methodologies

Currently, there is limited direct research specifically detailing the use of Benzene, 1,2-bis(methylthio)- as a chiral auxiliary or a ligand in stereoselective synthesis. However, its structural framework presents potential for the development of novel chiral ligands. Modification of the methylthio groups or the benzene ring with chiral substituents could lead to the creation of bidentate sulfur-based ligands. Such ligands could coordinate with transition metals to form chiral catalysts for a variety of asymmetric reactions, including hydrogenations, cross-coupling reactions, and cycloadditions. The development of such methodologies would represent a significant advancement in the application of this compound.

Role in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. While specific MCRs involving Benzene, 1,2-bis(methylthio)- as a primary reactant are not widely reported, its potential as a building block in such reactions is considerable. For instance, it could participate in cascade reactions where the initial product undergoes further transformations in the same pot. The two methylthio groups could react sequentially or in concert with other functional groups from different reactants to rapidly assemble complex molecular structures.

Development of Novel Organic Reagents Derived from Benzene, 1,2-bis(methylthio)-

The reactivity of the methylthio groups and the aromatic ring of Benzene, 1,2-bis(methylthio)- allows for its conversion into a variety of novel organic reagents. Oxidation of the sulfur atoms can lead to the corresponding sulfoxides and sulfones. These oxidized derivatives possess different electronic and steric properties, making them useful as reagents or intermediates in their own right. For example, the resulting vinyl sulfoxides could be employed in Diels-Alder reactions or as Michael acceptors.

Furthermore, deprotonation of the methyl groups using a strong base can generate a nucleophilic species that can react with a range of electrophiles. This allows for the introduction of various functional groups, effectively transforming Benzene, 1,2-bis(methylthio)- into a more complex and tailored reagent for specific synthetic applications.

Intermediate in Pharmaceutical Research and Agrochemical Synthesis

The structural motifs accessible from Benzene, 1,2-bis(methylthio)-, particularly benzothiophenes, are prevalent in many biologically active compounds. This makes it a valuable intermediate in the discovery and development of new pharmaceuticals and agrochemicals.

Building Block for Active Pharmaceutical Ingredients (APIs)

For instance, the benzothiophene scaffold is found in drugs with a wide range of therapeutic activities, including antifungal, anticancer, and anti-inflammatory agents. The ability to synthesize substituted benzothiophenes from a readily available precursor like Benzene, 1,2-bis(methylthio)- is therefore of significant interest to medicinal chemists.

Synthetic Routes to Agrochemical Compounds

While direct synthetic routes to commercially available agrochemical compounds starting from "Benzene, 1,2-bis(methylthio)-" are not extensively documented in publicly available scientific literature, the structural motifs present in this compound suggest its potential as a precursor or intermediate in the synthesis of various biologically active molecules. Organosulfur compounds, in general, form a significant class of agrochemicals, including fungicides, herbicides, and insecticides. researchgate.net The presence of two adjacent methylthio groups on a benzene ring offers several possibilities for chemical modification to introduce functionalities commonly found in pesticides.

The thioether groups can be oxidized to sulfoxides or sulfones, which are common toxophores in agrochemicals. For instance, the oxidation of the methylthio groups could lead to compounds with enhanced biological activity. Additionally, the aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of other functional groups that are crucial for pesticidal activity.

Below is a table outlining hypothetical synthetic transformations of "Benzene, 1,2-bis(methylthio)-" that could lead to precursors for agrochemical compounds, based on established organosulfur chemistry.

Starting Material Reagent/Condition Potential Intermediate Potential Agrochemical Class
Benzene, 1,2-bis(methylthio)-Oxidation (e.g., H₂O₂, m-CPBA)1,2-Bis(methylsulfinyl)benzene or 1,2-Bis(methylsulfonyl)benzeneFungicides, Herbicides
Benzene, 1,2-bis(methylthio)-Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)Substituted 1,2-bis(methylthio)benzene derivativesInsecticides, Herbicides
Benzene, 1,2-bis(methylthio)-Chlorination of methyl groups (e.g., NCS)1,2-Bis(chloromethylthio)benzenePrecursor for further functionalization

It is important to note that these are potential synthetic pathways, and further research would be required to optimize these reactions and evaluate the biological activity of the resulting compounds. The development of novel agrochemicals is a complex process involving extensive synthesis and testing to ensure efficacy and safety.

Applications in Polymer Chemistry as a Monomer or Modifier

The application of "Benzene, 1,2-bis(methylthio)-" in polymer chemistry is an area with potential for exploration, although specific examples of its use as a monomer or modifier are not widely reported in the literature. However, based on the chemistry of analogous aromatic dithioether compounds, several prospective applications can be considered.

As a Monomer:

Aromatic dithioethers can serve as monomers in the synthesis of sulfur-containing polymers, such as poly(phenylene sulfide) (PPS) and its derivatives. researchgate.netnih.gov These polymers are known for their excellent thermal stability, chemical resistance, and flame retardancy. nih.govacs.org "Benzene, 1,2-bis(methylthio)-" could potentially be used in polycondensation reactions with dihaloaromatic compounds to produce novel poly(phenylene sulfide)-type polymers. The ortho-disposition of the methylthio groups might lead to polymers with unique chain conformations and properties compared to those derived from its para-isomer, 1,4-bis(methylthio)benzene.

The polymerization could proceed via a nucleophilic substitution reaction where the sulfur atoms displace halide ions from an aromatic dihalide.

As a Modifier or Chain Transfer Agent:

Thioethers are known to act as chain transfer agents in various polymerization processes, including radical and cationic polymerizations. researchgate.netnih.gov Chain transfer agents are used to control the molecular weight of polymers. "Benzene, 1,2-bis(methylthio)-" could potentially be employed as a chain transfer agent, where the lability of the C-S bond allows for the transfer of the growing polymer chain, thus regulating the final polymer size. This could be particularly useful in the synthesis of telechelic polymers or for controlling the architecture of branched polymers.

The following table summarizes the potential applications of "Benzene, 1,2-bis(methylthio)-" in polymer chemistry based on the functions of similar compounds.

Application Polymerization Type Potential Role of Benzene, 1,2-bis(methylthio)- Resulting Polymer/Effect
MonomerPolycondensationReactant with dihaloaromaticsNovel poly(ortho-phenylene sulfide) with potentially altered solubility and thermal properties.
Chain Transfer AgentRadical PolymerizationControl of polymer molecular weightProduction of polymers with controlled chain length and narrow molecular weight distribution.
Chain Transfer AgentCationic PolymerizationControl of polymer molecular weightSynthesis of well-defined polymers from vinyl ethers or styrenic monomers. researchgate.net
ModifierPost-polymerization modificationIntroduction of sulfur functionalitiesAlteration of polymer properties such as refractive index, thermal stability, or metal coordination. nih.gov

Further research is necessary to validate these potential applications and to fully characterize the properties of polymers synthesized using or modified with "Benzene, 1,2-bis(methylthio)-". The unique ortho-substitution pattern of this compound makes it an interesting candidate for creating novel polymeric materials with tailored properties.

Coordination Chemistry of Benzene, 1,2 Bis Methylthio and Its Derivatives

Ligand Properties of Benzene (B151609), 1,2-bis(methylthio)- for Transition Metals

The defining feature of Benzene, 1,2-bis(methylthio)- as a ligand is the presence of two sulfur donor atoms positioned on adjacent carbons of a benzene ring. This arrangement allows for potential chelation to a single metal center.

Benzene, 1,2-bis(methylthio)- can theoretically coordinate to a transition metal in either a monodentate fashion, with only one sulfur atom binding to the metal, or a bidentate fashion, where both sulfur atoms coordinate. In the case of analogous 1,2-bis(alkylthio)benzene ligands, bidentate chelation is the predominant coordination mode, especially with soft, later transition metals that have a higher affinity for sulfur donors. The rigid benzene backbone pre-organizes the two thioether groups for chelation, making the formation of a five-membered chelate ring highly favorable.

The formation of a chelate ring by a bidentate ligand such as Benzene, 1,2-bis(methylthio)- typically leads to enhanced thermodynamic stability of the resulting metal complex compared to complexes with two analogous monodentate thioether ligands. This is known as the chelate effect. The stability of complexes with related benzene-1,2-dithiolato ligands further underscores the favorability of the five-membered chelate ring structure involving an ortho-disubstituted benzene scaffold. nih.gov The bite angle of the ligand, which is the S-Metal-S angle, is a crucial factor in determining the geometry and stability of the complex.

Synthesis and Characterization of Metal Complexes of Benzene, 1,2-bis(methylthio)-

The synthesis of metal complexes with Benzene, 1,2-bis(methylthio)- is expected to follow standard procedures for forming complexes with thioether ligands. This typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Based on related structures, a variety of coordination geometries can be anticipated for complexes of Benzene, 1,2-bis(methylthio)-. For instance, with square planar d⁸ metals like Pd(II) or Pt(II), mononuclear complexes of the type [M(L)Cl₂] (where L is the bidentate dithioether ligand) are common. In these complexes, the dithioether ligand occupies two adjacent coordination sites.

Studies on the coordination chemistry of 1,2,4,5-tetrakis(isopropylthio)benzene, which contains two 1,2-dithioether units, have shown that it can bind to PdCl₂ at one or both ends, forming mononuclear and dinuclear complexes, respectively. acs.orgacs.org This suggests that Benzene, 1,2-bis(methylthio)- could also potentially bridge two metal centers under certain conditions, although chelation to a single metal is more likely. The structural motif of ruthenium complexes with related thioether-containing ligands often results in a "piano-stool" geometry. rsc.org

Table 1: Selected Bond Lengths in a Ruthenium Complex with a Related Thioether-Containing Ligand

BondLength (Å)
Ru-S2.388(2)
Ru-Se2.5007(4)

Data from a ruthenium complex with a 1,4-bis(phenylthio/seleno-methyl)-1,2,3-triazole ligand, demonstrating typical metal-chalcogen bond distances. rsc.org

The coordination of Benzene, 1,2-bis(methylthio)- to a metal center would be expected to produce distinct spectroscopic changes.

NMR Spectroscopy : In the ¹H NMR spectrum, the protons of the methyl groups and the aromatic ring would likely experience a downfield shift upon coordination due to the deshielding effect of the metal center. In ¹³C NMR, the carbon atoms of the methyl groups and the aromatic ring attached to the sulfur atoms would also be affected.

Infrared (IR) Spectroscopy : While the C-S stretching vibrations in thioether ligands can be weak and difficult to assign definitively, subtle shifts upon coordination may be observable. Changes in the aromatic C-H and C=C stretching and bending vibrations can also indicate complex formation.

UV-Visible Spectroscopy : The electronic spectra of the metal complexes would be dominated by ligand-to-metal charge transfer (LMCT) bands, particularly for complexes with metals in higher oxidation states. The energy of these transitions provides information about the electronic interaction between the ligand and the metal.

Catalytic Applications of Metal Complexes Containing Benzene, 1,2-bis(methylthio)- Ligands

Metal complexes containing thioether ligands have shown promise in various catalytic applications. While there is no specific data for Benzene, 1,2-bis(methylthio)- complexes, related systems provide a strong indication of their potential.

Ruthenium complexes with ligands containing thioether functionalities have been shown to be efficient catalysts for both oxidation and transfer hydrogenation reactions. rsc.org For example, complexes of (η⁶-benzene)ruthenium(II) with 1,4-bis(phenylthio/seleno-methyl)-1,2,3-triazoles are active in the catalytic oxidation of alcohols and the transfer hydrogenation of carbonyl compounds. rsc.org The catalytic efficiency can be influenced by the nature of the chalcogen donor atom, with selenium analogues sometimes showing different activity compared to their sulfur counterparts.

The robustness of the chelate ring formed by ortho-dithioether ligands can contribute to the stability of the catalyst, preventing ligand dissociation and promoting higher turnover numbers. The electronic properties of the benzene ring and the methyl substituents in Benzene, 1,2-bis(methylthio)- would also play a role in modulating the catalytic activity of the metal center.

Table 2: Catalytic Activity of a Ruthenium Complex in Transfer Hydrogenation

SubstrateCatalyst Loading (mol%)Conversion (%)
Aldehydes/Ketones0.1 - 0.4High

Data for a half-sandwich Ru(II) complex with a related thioether ligand, indicating typical catalytic efficiency.

Self-Assembly and Supramolecular Structures Involving Benzene, 1,2-bis(methylthio)- Coordination

A comprehensive review of the scientific literature reveals a notable absence of dedicated research on the self-assembly and formation of discrete supramolecular structures involving the coordination of Benzene, 1,2-bis(methylthio)-. While this compound has been utilized as a ligand in studies of charge-transfer complexes and kinetic ligand exchange reactions, its application as a building block in the deliberate construction of metallacycles, metallacages, or other complex supramolecular architectures through coordination-driven self-assembly is not documented in available research. uni-hamburg.desoton.ac.uk

The field of supramolecular chemistry extensively relies on the predictable coordination of metal ions with carefully designed organic ligands to form larger, ordered structures. Bidentate ligands, such as Benzene, 1,2-bis(methylthio)-, are fundamental components in this bottom-up approach. The two thioether groups, acting as soft donor sites, have the potential to coordinate to soft metal centers. The geometry of the ligand, with its ortho-disposed donor groups, would theoretically favor the formation of chelate rings with a single metal center or act as a short linker in the assembly of multinuclear complexes.

However, despite the general principles of coordination-driven self-assembly suggesting the potential utility of Benzene, 1,2-bis(methylthio)- in constructing such systems, specific research findings, including detailed structural characterization or studies of the assembly process for this particular ligand, are not present in the current body of scientific literature. Consequently, there are no established examples or research data to present in the form of detailed findings or interactive data tables for this specific area of its coordination chemistry. This indicates that the exploration of Benzene, 1,2-bis(methylthio)- in the realm of self-assembly and supramolecular chemistry remains a potential area for future investigation.

Advanced Materials Science Applications of Benzene, 1,2 Bis Methylthio

Development of Functional Polymers and Copolymers

Scientific literature searchable through public databases does not currently contain specific research on the direct polymerization of Benzene (B151609), 1,2-bis(methylthio)- into functional polymers or copolymers. The thioether linkages and the benzene ring present a structure that could potentially be incorporated into polymer backbones, such as poly(phenylene sulfide) (PPS)-type materials. wikipedia.org However, the synthesis of PPS and its derivatives typically proceeds via other monomers, such as the reaction of sodium sulfide (B99878) with 1,4-dichlorobenzene. wikipedia.org

Applications in Conductive and Semiconductive Materials

The application of materials derived from Benzene, 1,2-bis(methylthio)- in conductive and semiconductive materials is not documented in available research. Polymers that exhibit conductivity are typically conjugated polymers. While the sulfur atoms in the thioether groups possess lone pairs of electrons, they are not part of a delocalized π-system in this molecule, which is a key feature for charge transport in most conducting polymers. nist.gov Conversion of the thioether linkages into other functional groups or incorporation of this monomer into a larger conjugated system would be necessary to impart conductive or semiconductive properties.

Precursor for Advanced Sulfur-Containing Materials

A significant and documented application of Benzene, 1,2-bis(methylthio)- is its use as a precursor in the multi-step synthesis of more complex, sulfur-rich molecules. Specifically, it serves as a key starting material for producing 2,3,7,8-tetrakis(methylthio)thianthrene. tandfonline.com

The synthetic pathway involves the following sequence:

Starting Material : The process begins with Thiophenol.

Formation of the Core Structure : Thiophenol is used to synthesize Benzene, 1,2-bis(methylthio)-.

Functionalization and Coupling : The Benzene, 1,2-bis(methylthio)- molecule undergoes a series of reactions, including bromination and sulfide coupling, to build the larger thianthrene (B1682798) structure. tandfonline.com

Thianthrenes are a class of sulfur-containing heterocyclic compounds that have been investigated for their electrochemical properties and potential use in electronic materials. The properties of the final thianthrene product, such as its redox behavior, are directly influenced by the substituent groups, in this case, the methylthio groups originating from the precursor. tandfonline.com The table below summarizes the key compounds in this synthetic route.

Compound NameRole in SynthesisReference
ThiophenolInitial Starting Material tandfonline.com
Benzene, 1,2-bis(methylthio)-Key Intermediate Precursor tandfonline.com
2,3,7,8-tetrakis(methylthio)thianthreneFinal Product tandfonline.com

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

There is no specific research in the available scientific literature detailing the use of Benzene, 1,2-bis(methylthio)- as a ligand or linker for the construction of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). However, the molecular structure possesses features that suggest its potential as a building block for such frameworks. The sulfur atoms of the two methylthio groups have lone pairs of electrons that could potentially coordinate with metal centers to form MOFs. researchgate.net For integration into COFs, the benzene ring would likely require further functionalization with reactive groups (e.g., boronic acids, aldehydes, or amines) that can form the strong covalent bonds characteristic of these materials. rsc.org

Applications in Sensors and Responsive Materials

The thioether functional groups present in Benzene, 1,2-bis(methylthio)- are known to have an affinity for heavy metal ions. This property is the basis for many sulfur-containing sensors. Polymers and materials incorporating thioether moieties can undergo a hydrophobic-to-hydrophilic transition upon oxidation by reactive oxygen species (ROS), making them ROS-responsive. rsc.orgresearchgate.net This responsiveness can be harnessed for applications in targeted drug delivery or as sensors for oxidative stress. rsc.orgresearchgate.net While these principles are well-established, there are no specific, documented instances of Benzene, 1,2-bis(methylthio)- itself being used to create sensors or responsive materials. Its potential in this area remains a subject for future research.

Research into Self-Healing and Smart Materials Utilizing Benzene, 1,2-bis(methylthio)- Motifs

The development of self-healing and smart materials often relies on dynamic or reversible chemical bonds. A prominent strategy in this field involves the use of disulfide bonds, which can break and reform under specific stimuli like heat or light, allowing a damaged material to repair itself. researchgate.netfigshare.comnih.gov

The thioether (-S-CH₃) groups in Benzene, 1,2-bis(methylthio)- could potentially be converted into disulfide (-S-S-) linkages through chemical oxidation. If this molecule were incorporated as a cross-linker in a polymer network, the resulting disulfide bonds could impart self-healing properties to the material. nih.gov This concept, known as dynamic covalent chemistry, allows for the reconfiguration of the polymer network to heal cracks and damage. researchgate.net However, a review of current scientific literature indicates that while the principle is sound, Benzene, 1,2-bis(methylthio)- has not yet been specifically utilized or studied for the creation of self-healing or smart materials.

Environmental Research on Benzene, 1,2 Bis Methylthio

Risk Assessment Methodologies in Environmental Contexts:Without foundational data on its environmental fate and effects, no specific risk assessment methodologies have been applied to Benzene (B151609), 1,2-bis(methylthio)-. Assessing the potential environmental risk of a chemical requires a thorough understanding of its exposure potential and toxicity, which is currently lacking for this compound.

While general information exists for the broader class of organosulfur compounds and for the parent compound, benzene, these data are not directly applicable to Benzene, 1,2-bis(methylthio)-. The presence and position of the methylthio groups on the benzene ring significantly alter the chemical and physical properties of the molecule, meaning its environmental behavior cannot be accurately predicted from that of other, dissimilar compounds.

Given the strict requirement for scientifically accurate and specific information, and the profound lack of research on Benzene, 1,2-bis(methylthio)-, it is not possible to generate the requested article without resorting to speculation, which would compromise the integrity and scientific validity of the content. Further research is needed to elucidate the environmental profile of this compound.

Advanced Toxicological and Health Impact Research on Benzene, 1,2 Bis Methylthio

Mechanistic Studies of Cellular and Molecular Interactions

The investigation into the cellular and molecular interactions of Benzene (B151609), 1,2-bis(methylthio)- would be foundational to understanding its potential toxicity. Research in this area would aim to elucidate the specific pathways and molecular targets through which this compound may exert biological effects. Key areas of investigation would include its interaction with cellular membranes, proteins, and nucleic acids.

Initial studies would likely involve assessing the compound's ability to induce oxidative stress, a mechanism known to be implicated in the toxicity of benzene and its metabolites. This would involve quantifying the generation of reactive oxygen species (ROS) in cultured cells exposed to Benzene, 1,2-bis(methylthio)-. Furthermore, researchers would investigate the potential for this compound to bind to or modify critical cellular macromolecules. Advanced techniques such as mass spectrometry-based proteomics could identify specific protein adducts, providing insights into the molecular initiating events of toxicity.

Understanding the interaction with nuclear receptors and transcription factors would also be a critical aspect of mechanistic studies. For instance, investigating whether Benzene, 1,2-bis(methylthio)- can activate or inhibit pathways such as the aryl hydrocarbon receptor (AhR) pathway, which is involved in the metabolism of many xenobiotics, would be a priority.

In Vitro and In Vivo Toxicological Assay Development and Interpretation

A comprehensive toxicological profile of Benzene, 1,2-bis(methylthio)- would require a battery of both in vitro and in vivo assays.

In Vitro Assays: A tiered approach to in vitro testing would be employed to screen for potential toxicity and to guide further in vivo studies. A primary focus would be on cytotoxicity assays using a variety of cell lines representing different organs (e.g., hepatocytes, renal cells, hematopoietic stem cells) to identify target organs of toxicity.

Table 1: Illustrative In Vitro Cytotoxicity Assay Panel for Benzene, 1,2-bis(methylthio)-

Assay TypeCell LineEndpoint MeasuredHypothetical Outcome
Neutral Red UptakeHepG2 (Liver)Cell viabilityModerate cytotoxicity at high concentrations
MTT AssayHK-2 (Kidney)Mitochondrial activityLow cytotoxicity
Colony Forming UnitCD34+ (Hematopoietic)Progenitor cell survivalSignificant inhibition of colony formation

In Vivo Assays: Following in vitro screening, in vivo studies in animal models, such as rodents, would be necessary to understand the compound's effects in a whole-organism context. These studies would be designed to assess a range of toxicological endpoints, including acute, sub-chronic, and chronic toxicity.

Assessment of Potential for Organ Systemic Effects

Based on the known toxicity of benzene, a primary focus of organ systemic effect assessment for Benzene, 1,2-bis(methylthio)- would be on the hematopoietic, hepatic, and renal systems.

Hematotoxicity: In vivo studies would involve complete blood counts and bone marrow analysis to detect any adverse effects on blood cell production and function. Benzene is a known hematotoxin, causing conditions such as aplastic anemia and leukemia. Therefore, any potential for Benzene, 1,2-bis(methylthio)- to induce similar effects would be a critical area of investigation.

Hepatotoxicity: Liver function tests, including the measurement of serum enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), would be conducted. Histopathological examination of liver tissue would also be performed to identify any cellular damage.

Nephrotoxicity: Kidney function would be assessed through urinalysis and measurement of blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels. Histopathology of kidney tissue would be essential to identify any structural damage.

Research into Metabolic Pathways and Excretion

Understanding the metabolic fate of Benzene, 1,2-bis(methylthio)- is crucial for predicting its potential for bioaccumulation and toxicity. Research in this area would involve both in vitro and in vivo studies.

In vitro studies using liver microsomes and hepatocytes would be conducted to identify the primary metabolic pathways and the cytochrome P450 (CYP) enzymes involved in its metabolism. It is known that benzene is metabolized by CYP2E1 to reactive metabolites. Investigating whether Benzene, 1,2-bis(methylthio)- is also a substrate for this enzyme would be a key research question.

In vivo studies would involve administering the compound to animal models and analyzing urine, feces, and blood for the parent compound and its metabolites. This would provide a comprehensive picture of its absorption, distribution, metabolism, and excretion (ADME) profile. The identification of major metabolites would be critical, as the toxicity of the parent compound may be mediated by these metabolic products. For benzene, it is the metabolites, such as benzoquinone and hydroquinone, that are largely responsible for its toxicity.

Table 2: Hypothetical Metabolic Profile of Benzene, 1,2-bis(methylthio)-

ParameterDescriptionHypothetical Finding
Primary Metabolizing EnzymeThe main enzyme responsible for biotransformation.CYP2E1
Major MetabolitesThe primary chemical forms after metabolism.Sulfoxides and sulfones of the parent compound
Primary Route of ExcretionThe main pathway for elimination from the body.Urinary excretion of polar metabolites

Genotoxicity and Mutagenicity Research Methodologies

Given that benzene is a known genotoxic agent and a human carcinogen, assessing the genotoxic and mutagenic potential of Benzene, 1,2-bis(methylthio)- would be of paramount importance. A standard battery of genotoxicity tests would be employed to investigate its ability to cause DNA damage and mutations.

Ames Test (Bacterial Reverse Mutation Assay): This would be one of the initial screening assays to assess the potential of the compound and its metabolites to induce gene mutations in various strains of Salmonella typhimurium and Escherichia coli.

In Vitro Micronucleus Test: This assay, conducted in mammalian cells, would be used to detect chromosomal damage by identifying the formation of micronuclei, which are small nuclei that form around fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

In Vivo Comet Assay: This assay would be performed on cells from various organs of animals exposed to the compound to detect DNA strand breaks.

In Vivo Micronucleus Assay: This would be conducted in the bone marrow or peripheral blood of treated animals to assess chromosomal damage in a whole-organism context.

The results from these assays would provide a comprehensive overview of the genotoxic potential of Benzene, 1,2-bis(methylthio)- and would be critical for any human health risk assessment.

Q & A

Q. What are the standard synthetic routes for preparing 1,2-bis(methylthio)benzene, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. For example, Diels-Alder reactions using electron-deficient dienophiles like 3,6-bis(methylthio)-1,2,4,5-tetrazine have been employed to introduce methylthio groups regioselectively . Optimization involves:

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance reaction rates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
  • Temperature control : Reactions are often conducted at 60–80°C to balance yield and side-product formation.
    Yield optimization can be monitored via TLC and quantified using HPLC with UV detection .

Q. How is 1,2-bis(methylthio)benzene characterized structurally, and what spectral markers are critical?

Methodological Answer: Key characterization techniques include:

  • FTIR : Look for C–S stretching vibrations at 600–700 cm⁻¹ and aromatic C–H stretches near 3050 cm⁻¹.
  • ¹H NMR : Aromatic protons appear as a multiplet (δ 6.8–7.5 ppm), while methylthio (–SCH₃) groups resonate as singlets at δ 2.1–2.5 ppm.
  • Mass spectrometry : The molecular ion peak (M⁺) at m/z 170 (C₈H₁₀S₂) confirms the molecular weight.
    Cross-validate purity using elemental analysis (C, H, S) and TLC with UV quenching .

Q. What are the stability considerations for storing 1,2-bis(methylthio)benzene in laboratory settings?

Methodological Answer:

  • Temperature : Store at 0–6°C in amber vials to prevent thermal degradation and light-induced oxidation .
  • Moisture control : Use desiccants (e.g., silica gel) in storage containers, as thioethers can hydrolyze in humid conditions.
  • Long-term stability : Monitor via periodic GC-MS analysis; degradation products (e.g., sulfoxides) appear as new peaks at higher retention times .

Advanced Research Questions

Q. How does 1,2-bis(methylthio)benzene participate in inverse electron-demand Diels-Alder (IEDDA) reactions, and what mechanistic insights exist?

Methodological Answer: The methylthio groups act as electron-withdrawing substituents, making the benzene ring a reactive dienophile in IEDDA. Mechanistic studies suggest:

  • Kinetic isotope effects (KIEs) reveal rate-determining steps involving π-orbital overlap between the diene and dienophile.
  • Computational modeling (DFT) predicts regioselectivity based on frontier molecular orbital (FMO) interactions.
    Experimental validation involves trapping intermediates with maleic anhydride and analyzing stereochemistry via X-ray crystallography .

Q. How can computational thermochemistry data guide experimental design for derivatives of 1,2-bis(methylthio)benzene?

Methodological Answer:

  • ΔfH° (enthalpy of formation) : Use values (e.g., –32.62 kJ/mol for analogous chlorinated benzenes ) to predict reaction exothermicity.
  • Transition state modeling : Identify energy barriers for substituent introduction (e.g., fluorination) using Gaussian or ORCA software.
  • Solvent effects : Simulate solvation free energies (COSMO-RS) to optimize reaction media for solubility and stability .

Q. How should researchers address contradictions in reported reaction yields for 1,2-bis(methylthio)benzene synthesis?

Methodological Answer:

  • Reproducibility checks : Verify reagent purity (e.g., thiols oxidize readily; use fresh aliquots).
  • Byproduct analysis : Employ GC-MS or LC-HRMS to identify side products (e.g., disulfides from over-oxidation).
  • Statistical design : Apply DoE (Design of Experiments) to isolate critical variables (e.g., temperature, stoichiometry) affecting yield .

Q. What role can 1,2-bis(methylthio)benzene play in designing ligands for transition-metal catalysis?

Methodological Answer: The methylthio groups can act as soft donor ligands for metals like Pd or Cu.

  • Coordination studies : Use UV-Vis titration to determine binding constants (Kₐ) with metal precursors.
  • Catalytic testing : Evaluate performance in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to phosphine ligands .

Q. What methodologies exist for studying the environmental degradation pathways of 1,2-bis(methylthio)benzene?

Methodological Answer:

  • Photolysis : Expose to UV light (254 nm) in aqueous media; monitor degradation via LC-MS and identify sulfoxide/sulfone intermediates.
  • Microbial degradation : Use soil slurry assays with LC-MS/MS to track metabolite formation (e.g., thiophenols).
  • QSAR modeling : Predict persistence and bioaccumulation using software like EPI Suite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.